Cysteine-beta-naphthylamide

Description

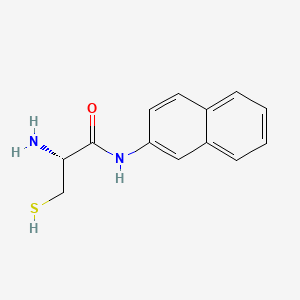

Structure

3D Structure

Properties

CAS No. |

65322-97-6 |

|---|---|

Molecular Formula |

C13H14N2OS |

Molecular Weight |

246.33 g/mol |

IUPAC Name |

(2R)-2-amino-N-naphthalen-2-yl-3-sulfanylpropanamide |

InChI |

InChI=1S/C13H14N2OS/c14-12(8-17)13(16)15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,17H,8,14H2,(H,15,16)/t12-/m0/s1 |

InChI Key |

NCMHLYITDACZJV-LBPRGKRZSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CS)N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CS)N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CS)N |

sequence |

C |

Synonyms |

cysteine-beta-naphthylamide |

Origin of Product |

United States |

Foundational & Exploratory

Cysteine-beta-naphthylamide chemical structure and properties

This technical guide details the chemical structure, enzymatic properties, and experimental applications of L-Cysteine-β-naphthylamide (Cys-βNA) . It is designed for researchers requiring high-fidelity protocols for assaying aminopeptidase activity, specifically Cystinyl Aminopeptidase (Oxytocinase) and Cathepsin H .

Chemical Identity & Physicochemical Properties

L-Cysteine-β-naphthylamide is a synthetic fluorogenic and chromogenic substrate.[1] It consists of the amino acid L-cysteine coupled to 2-naphthylamine (β-naphthylamine) via an amide bond. Upon enzymatic hydrolysis, the highly fluorescent and reactive β-naphthylamine moiety is released.

| Property | Data |

| IUPAC Name | (2R)-2-amino-3-sulfhydryl-N-(2-naphthyl)propanamide |

| Common Abbreviation | Cys-βNA |

| CAS Number (Monomer) | 65322-97-6 |

| CAS Number (Dimer) | 100900-22-9 (L-Cystine bis-β-naphthylamide dihydrochloride) |

| Molecular Formula | C₁₃H₁₄N₂OS |

| Molecular Weight | 246.33 g/mol |

| Solubility | Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water. |

| Stability | Labile in solution; susceptible to spontaneous oxidation to the dimer (Cystine-βNA). |

Mechanism of Action & Enzymatic Hydrolysis

The utility of Cys-βNA lies in the specificity of the amide bond cleavage.[1] Aminopeptidases recognize the N-terminal cysteine residue and hydrolyze the amide bond, liberating free β-naphthylamine.

Reaction Scheme

The reaction proceeds as follows:

-

Recognition: The enzyme binds the L-cysteine moiety.[1]

-

Hydrolysis: The amide bond is cleaved.

-

Release: L-Cysteine and β-naphthylamine are released.[1]

-

Detection: The free β-naphthylamine is detected via fluorescence or coupled to a diazonium salt for colorimetric analysis.

Figure 1: Enzymatic hydrolysis pathway of Cys-βNA. The cleavage releases β-naphthylamine, which serves as the reporter molecule.

Critical Expertise: Monomer vs. Dimer Instability

Scientific Warning: A common source of experimental failure with Cys-βNA is the spontaneous oxidation of the thiol (-SH) group.

-

The Problem: In DMSO or aqueous buffers, Cys-βNA rapidly oxidizes to form L-Cystine-di-β-naphthylamide (the dimer). Many commercial preparations are sold as the stable dimer (CAS 100900-22-9).

-

The Solution: If your enzyme specifically requires the monomer (Cysteine) and not the dimer (Cystine), you must include a reducing agent (DTT or β-Mercaptoethanol) in the reaction buffer to maintain the substrate in its reduced, monomeric state.

-

Storage: Stock solutions in DMSO should be prepared fresh or stored at -20°C under argon/nitrogen.

Experimental Protocol: Aminopeptidase Assay

This protocol is designed for the kinetic determination of aminopeptidase activity using fluorometric detection , which offers superior sensitivity over colorimetric methods.

A. Reagents Preparation

-

Assay Buffer: 50 mM Phosphate Buffer, pH 6.8 (containing 1 mM EDTA and 1 mM DTT).

-

Why DTT? To prevent substrate oxidation and activate thiol-dependent enzymes (like Cathepsin H).

-

-

Substrate Stock (10 mM): Dissolve 2.46 mg of Cys-βNA in 1 mL of dry DMSO.

-

Note: Prepare fresh. If using the dimer form, ensure the assay buffer contains sufficient reducing agent (2-5 mM DTT) and pre-incubate for 10 minutes.

-

-

Stop Solution (Optional for Endpoint): 100 mM Chloroacetic acid or Acetate buffer pH 4.0 (for fluorescence preservation).

B. Assay Workflow

Figure 2: Step-by-step assay workflow comparing Kinetic Fluorescence and Colorimetric Endpoint detection.

C. Protocol Steps

-

Blanking: Pipette 190 µL of Substrate Working Solution into a black 96-well plate (for fluorescence) or clear plate (for colorimetry).

-

Initiation: Add 10 µL of enzyme sample. Mix by pipetting.

-

Kinetic Read (Recommended): Immediately place in a fluorescence plate reader pre-heated to 37°C.

-

Excitation: 340 nm

-

Emission: 410 nm[1]

-

Interval: Read every 60 seconds for 30 minutes.

-

-

Quantification: Use a standard curve of free β-naphthylamine (0.1 – 10 µM) to convert RFU (Relative Fluorescence Units) to µmoles of product released.

Safety & Toxicity Profile (Crucial)

Hazard Alert: The hydrolysis product, β-naphthylamine (2-naphthylamine) , is a potent human carcinogen (Group 1 IARC). It is specifically linked to bladder cancer.

-

Handling: All weighing of solid substrate must be done in a fume hood.

-

Waste: Reaction mixtures containing free β-naphthylamine must not be poured down the sink. They must be collected in specific hazardous waste containers labeled "Carcinogen".

-

Substitution: Where possible, researchers are moving toward 7-amino-4-methylcoumarin (AMC) derivatives (e.g., Cys-AMC), which release a fluorescent coumarin group that is significantly less toxic than naphthylamine.

Applications in Drug Development

-

Pregnancy Monitoring: Historically used to measure Oxytocinase (Cystinyl Aminopeptidase) levels in serum. High levels indicate placental function; a drop can signal placental insufficiency.

-

Enzyme Fingerprinting: Used to distinguish between Cathepsin B, H, and L activities when used in conjunction with specific inhibitors (e.g., E-64).

-

Inhibitor Screening: High-throughput screening (HTS) of potential cysteine protease inhibitors for diseases involving muscle wasting and tumor metastasis.

References

-

National Institutes of Health (NIH). Comparison of L-cystine-di-beta-naphthylamide and S-benzyl-L-cysteine-4-p-nitroanilide as substrates for the assay of serum cystine aminopeptidase. Available at: [Link]

-

CDC / NIOSH. Hazard review of beta-naphthylamine (2-NA). Available at: [Link]

Sources

Technical Whitepaper: Comparative Enzymology of Cysteine-β-Naphthylamide and Cystine-di-β-Naphthylamide

Executive Summary

This technical guide delineates the critical physicochemical and enzymatic distinctions between L-Cysteine-β-naphthylamide (Cys-βNA) and its oxidized dimer, L-Cystine-di-β-naphthylamide (Cys-di-βNA) . While both serve as chromogenic substrates for aminopeptidases, their utility is strictly bifurcated by their redox state and enzyme specificity.

-

Cys-di-βNA is the preferred stable substrate for Cystyl Aminopeptidase (CAP/Oxytocinase) , historically critical in placental function monitoring.

-

Cys-βNA serves as a sensitive, albeit unstable, substrate for Cathepsin B and general Leucine Aminopeptidases (LAP) .

Critical Safety Advisory: Both substrates release

Chemical Architecture & Stability

The fundamental difference lies in the sulfur chemistry. The monomeric thiol (Cys-βNA) is prone to rapid auto-oxidation, whereas the disulfide dimer (Cys-di-βNA) is chemically stable.

Comparative Properties

| Feature | L-Cysteine-β-naphthylamide (Monomer) | L-Cystine-di-β-naphthylamide (Dimer) |

| Chemical State | Reduced Thiol (-SH) | Oxidized Disulfide (-S-S-) |

| Primary Target | Cathepsin B, Leucine Aminopeptidase | Cystyl Aminopeptidase (Oxytocinase) |

| Solubility | High (as HCl salt) in water/buffer | Low; requires DMF/DMSO predissolution |

| Stability | Unstable ; oxidizes to dimer in air | Stable ; indefinite shelf life dry |

| Reaction Type | Direct amide hydrolysis | Peptide cleavage + optional reduction |

| CAS Number | 100-95-8 (HCl salt) | 1259-69-4 |

The Stability Paradox

Researchers often fail to detect activity with Cys-βNA because it has auto-oxidized to the dimer in stock solution.

-

Best Practice: Prepare Cys-βNA fresh from the hydrochloride salt immediately before use, or generate it in situ by reducing Cys-di-βNA with dithiothreitol (DTT) or

-mercaptoethanol if the target enzyme tolerates reducing agents.

Enzymatic Mechanisms & Specificity[1]

Pathway Visualization

The following diagram illustrates the divergent processing of these substrates and the convergent detection method via azo-dye coupling.

Caption: Divergent hydrolysis pathways for Cystine vs. Cysteine naphthylamides converging on β-naphthylamine detection.

Mechanistic Detail

-

Cys-di-βNA (Oxytocinase Specificity): Cystyl aminopeptidase (CAP) is unique in its ability to accommodate the bulky disulfide bridge. It cleaves the amide bond between the cystine carboxyl group and the naphthylamine, releasing the chromophore without requiring prior reduction. This made it the gold standard for placental function tests in the mid-20th century [1].

-

Cys-βNA (Cathepsin B Specificity): Cathepsin B is a cysteine protease. It requires a free thiol on the substrate (or the enzyme active site) for optimal binding. The monomeric Cys-βNA fits the active site cleft, whereas the rigid dimer often sterically hinders access for general aminopeptidases [2].

Experimental Protocols

Protocol A: Colorimetric Determination (Diazotization)

Application: Quantitative measurement of Cystyl Aminopeptidase (CAP) in serum.

Reagents:

-

Substrate Stock: 2 mM L-Cystine-di-β-naphthylamide in DMSO.

-

Buffer: 0.1 M Tris-HCl, pH 7.4.

-

Color Reagent: Fast Blue B salt (1 mg/mL in water, prepare fresh).

-

Stopping Reagent: 2M TCA (Trichloroacetic acid).

Workflow:

-

Equilibration: Pre-warm 1.8 mL Buffer at 37°C.

-

Induction: Add 0.1 mL Serum (Enzyme source) and 0.1 mL Substrate Stock.

-

Incubation: Incubate for exactly 60 minutes at 37°C.

-

Reaction: Add 0.5 mL Fast Blue B solution. A red/violet color develops immediately upon reaction with free

-naphthylamine. -

Termination: After 5 minutes, add 1.0 mL TCA to stop the reaction and precipitate proteins (if necessary, clarify by centrifugation).

-

Quantification: Measure Absorbance at 540 nm against a reagent blank.

Self-Validating Step: Include a "Reduced Control." Run a parallel tube with 10 mM DTT. If signal increases significantly, your sample contains general aminopeptidases (LAP) acting on the generated monomer, not just specific CAP activity.

Protocol B: Histochemical Localization (Gomori Method)

Application: Tissue localization of aminopeptidases.

Reagents:

-

Substrate: L-Cysteine-β-naphthylamide (prepared fresh from HCl salt).

-

Coupler: Fast Garnet GBC (diazonium salt).

-

Buffer: 0.1 M Acetate buffer, pH 6.0 (Acidic pH favors Cathepsin B).

Workflow:

-

Cryosectioning: Cut fresh frozen sections (6–10 µm). Do not fix in formalin prior to assay (enzyme inhibition).

-

Incubation Medium: Dissolve 10 mg Substrate in 0.5 mL DMF. Add to 10 mL Buffer containing 10 mg Fast Garnet GBC. Filter immediately.

-

Staining: Incubate sections at 37°C for 15–45 minutes.

-

Counterstain: Methyl Green (2%) for nuclei.

-

Mount: Glycerine jelly (do not use xylene-based media; the azo dye is soluble in organic solvents).

Safety & Handling (The "Self-Validating" System)

The hydrolysis product,

-

The "Red Glove" Rule: Use double-gloving (Nitrile). If the outer glove contacts any reagent, change immediately.

-

Diazotization as Decontamination: The coupling reaction (Protocol A/B) is not just for detection; it chemically alters the carcinogen into an azo dye, which reduces volatility but does not eliminate toxicity.

-

Waste Segregation: All liquid waste containing naphthylamides must be segregated into "Carcinogenic Waste" streams, never general chemical waste.

-

Modern Substitution: Unless replicating historical data, validate the assay using L-Cystine-p-nitroanilide . It releases p-nitroaniline (yellow, 405 nm), which is significantly less hazardous and allows continuous kinetic monitoring (no stopping step required) [3].

References

-

Tuppy, H. & Nesvadba, H. (1957). Über die Aminopeptidaseaktivität des Schwangerenserums und ihre Beziehung zur Oxytocinase. Monatshefte für Chemie, 88, 977–988. Link

-

Gomori, G. (1954).[3][4] Chromogenic substrates for aminopeptidase. Proceedings of the Society for Experimental Biology and Medicine, 87(3), 559-561.[4] Link

-

Small, C. W. & Watkins, W. B. (1974). S-benzyl-L-cysteine-p-nitroanilide.[5] A new substrate for the determination of oxytocinase with improved specificity. Biochemical Medicine, 9(1), 103-112. Link

-

IARC Monographs. (2012). 2-Naphthylamine.[6][7][8][9][10] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F. Link

Sources

- 1. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid | MDPI [mdpi.com]

- 2. Cysteine-beta-naphthylamide | 65322-97-6 | Benchchem [benchchem.com]

- 3. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]

- 4. Variations of Aminopeptidase Activity in Granulation Tissue and in Serum of Rats During Wound Healing: A Correlated Histochemical and Quantitative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of L-cystine-di-beta-naphthylamide and S-benzyl-L-cysteine-4-p-nitroanilide as substrates for the assay of serum cystine aminopeptidase in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of substrates for measuring cystyl-amino peptidase activity in serum of pregnancy and hepatic disease and in various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. cpachem.com [cpachem.com]

- 10. ICSC 0610 - 2-NAPHTHYLAMINE [chemicalsafety.ilo.org]

Substrate specificity of Cysteine-beta-naphthylamide for aminopeptidases

Technical Guide: Substrate Specificity of Cysteine- -Naphthylamide for Aminopeptidases

Executive Summary

L-Cysteine-

This guide provides a mechanistic breakdown of Cys-

Part 1: The Biochemistry of Specificity

Structural Determinants of Recognition

The specificity of Cys-

-

The S1 Pocket Interaction: Enzymes that efficiently hydrolyze Cys-

-NA, such as Aminopeptidase B (APB) , typically possess a negatively charged or polar S1 pocket that accommodates the thiol (-SH) group and the free amine of the cysteine. -

Steric Constraints: The bulky

-naphthylamide group acts as a leaving group. Enzymes with narrow active site clefts may be sterically hindered from binding this substrate, whereas the open active sites of APB and Oxytocinase accommodate the planar naphthyl ring, stabilizing the transition state via -

Thiol-Disulfide Interchange (Critical Distinction): In assays targeting Oxytocinase (Cystinyl Aminopeptidase) , the substrate is often supplied as L-Cystine-di-

-naphthylamide .[1] However, the catalytic event usually requires the reduction of the disulfide bridge or the specific recognition of the hemicystinyl residue. For general aminopeptidase profiling, the monomeric L-Cysteine-

Enzyme Specificity Profile[2]

| Enzyme Target | EC Number | Relative Hydrolysis Efficiency (Cys- | Specificity Notes |

| Aminopeptidase B (APB) | 3.4.11.6 | High | Prefers Basic (Arg, Lys) and Cys residues.[2] Inhibited by Bestatin.[2] |

| Oxytocinase (P-LAP) | 3.4.11.3 | High | Also known as Cystinyl Aminopeptidase.[3] Critical in pregnancy serum monitoring. |

| Cathepsin H | 3.4.22.16 | Moderate/High | Lysosomal cysteine protease with aminopeptidase activity. Active at acidic pH.[4] |

| Aminopeptidase N (CD13) | 3.4.11.2 | Low | Prefers Ala- or Leu- |

| Cathepsin B | 3.4.22.1 | Low | Primarily an endopeptidase; prefers Arg-Arg- |

Part 2: Enzymatic Mechanism & Signal Generation

The assay relies on the hydrolytic cleavage of the amide bond between the L-Cysteine and the

Reaction Pathway

-

Binding: The enzyme binds the N-terminal Cysteine (S1 subsite) and the naphthyl ring (S1' subsite).

-

Catalysis: The catalytic water molecule (activated by a metal ion, usually Zn

or Mn -

Release: L-Cysteine is released, followed by the expulsion of the fluorescent

-naphthylamine .

Signal Detection

-

Fluorometric: Free

-naphthylamine is highly fluorescent (Excitation: 340 nm; Emission: 410 nm). This is the preferred method for kinetic studies due to high sensitivity. -

Colorimetric (Histochemistry): The released

-naphthylamine couples with a diazonium salt (e.g., Fast Garnet GBC) to form an insoluble red azo dye, allowing for localization of enzyme activity in tissue sections.

Figure 1: Enzymatic hydrolysis mechanism of L-Cysteine-

Part 3: Experimental Protocol (Fluorometric)

Objective: To quantify Aminopeptidase B or Oxytocinase activity in biological samples using Cys-

Reagents & Preparation

-

Substrate Stock: 10 mM L-Cysteine-

-naphthylamide in DMSO. Store at -20°C. -

Assay Buffer (Target Specific):

-

For APB: 50 mM Tris-HCl, pH 7.0, containing 100 mM NaCl.

-

For Cathepsin H: 50 mM Sodium Acetate, pH 6.0, 1 mM DTT (Dithiothreitol is essential to activate the cysteine active site).

-

-

Standard:

-Naphthylamine (pure) for generating a standard curve. -

Inhibitor Controls: Bestatin (10

M) for general aminopeptidase inhibition; Puromycin (specific for some subtypes).

Step-by-Step Workflow

-

Sample Preparation: Clarify lysates by centrifugation (10,000 x g, 10 min). Avoid EDTA in lysis buffer if targeting metalloproteases (APB), or add excess Zn

/Mn -

Plate Setup: Use a black 96-well plate (for fluorescence).

-

Test Wells: 10

L Sample + 80 -

Blank Wells: 10

L Buffer + 80 -

Inhibitor Control: 10

L Sample + 10

-

-

Substrate Addition: Add 10

L of 2 mM Substrate working solution (Final conc: 0.2 mM) to all wells. -

Kinetic Read: Immediately place in a fluorescence plate reader pre-heated to 37°C.

-

Data Acquisition: Monitor Fluorescence (

) every 60 seconds for 30-60 minutes.

Figure 2: Step-by-step fluorometric assay workflow for kinetic profiling of aminopeptidase activity.

Part 4: Data Analysis & Troubleshooting

Kinetic Calculation

Do not rely on endpoint readings, which can be affected by substrate depletion or inner filter effects.

-

Plot RFU vs. Time.[5]

-

Select the linear portion of the curve.

-

Calculate Slope (

). -

Convert to

mol/min using the

Self-Validating the Assay (Quality Control)

To ensure the signal is genuine and specific:

-

The "Bestatin Shift": Pre-incubation with Bestatin must abolish >90% of the signal if the enzyme is a metallo-aminopeptidase. If signal persists, consider non-enzymatic hydrolysis or non-specific proteases.

-

Substrate Ratio Check: Run parallel assays with Leu-

-NA.-

High Cys/Leu ratio

Indicates APB or Oxytocinase . -

Low Cys/Leu ratio

Indicates Aminopeptidase N (APN) .

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Free | Recrystallize substrate or subtract T=0 blank reading. |

| No Activity | Enzyme instability or wrong pH. | Check pH optimum.[6][7] Add 1mM DTT (for Cathepsins) or Zn/Mn (for APB). |

| Non-Linear Kinetics | Substrate depletion. | Dilute sample or increase substrate concentration (ensure |

| Precipitation | Substrate insolubility. | Dissolve stock in DMSO; ensure final DMSO < 2% in well. |

References

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561.

-

Mizutani, S., et al. (1981). Purification and properties of oxytocinase (cystine aminopeptidase) from human placenta.[3] Biochimica et Biophysica Acta (BBA).

-

Hopsu, V. K., et al. (1966). Purification of a mammalian peptidase selective for N-terminal arginine and lysine residues: Aminopeptidase B. Archives of Biochemistry and Biophysics.[8]

-

Sanderink, G. J., et al. (1988). Human aminopeptidases: A review of the literature. Journal of Clinical Chemistry and Clinical Biochemistry.

-

Sigma-Aldrich Technical Bulletin. (n.d.). Enzymatic Assay of Leucine Aminopeptidase. (Standard reference for naphthylamide assay conditions).

Sources

- 1. Cysteine-beta-naphthylamide | 65322-97-6 | Benchchem [benchchem.com]

- 2. Porcine liver aminopeptidase B. Substrate specificity and inhibition by amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two molecular species of oxytocinase (L-cystine aminopeptidase) in human placenta: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A selective colorimetric assay for cathepsin L using Z-Phe-Arg-4-methoxy-beta-naphthylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Fractionation and characterization of cystine aminopeptidase (oxytocinase) and arylamidase of human serum during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

The Role of Cysteine-β-naphthylamide in the Detection of Oxytocinase (P-LAP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the principles and methodologies for the detection of placental leucine aminopeptidase (P-LAP), also known as oxytocinase, utilizing the chromogenic substrate L-cysteine-β-naphthylamide. This document will explore the enzymatic mechanism, assay design, data interpretation, and the scientific rationale behind the experimental choices, supported by authoritative references.

Introduction: The Significance of Oxytocinase (P-LAP)

Oxytocinase, or placental leucine aminopeptidase (P-LAP), is a zinc metallopeptidase that plays a crucial role during pregnancy by degrading several peptide hormones, including oxytocin and vasopressin, to maintain homeostasis.[1][2] The serum level of P-LAP progressively increases throughout pregnancy.[2][3][4] Beyond its established role in gestation, altered P-LAP levels have been associated with conditions like pre-eclampsia and various cancers, making its accurate quantification a valuable tool in diagnostics and research.[5][6]

P-LAP exhibits broad substrate specificity, a characteristic that allows for the use of synthetic substrates for its measurement. Among these, L-cysteine-β-naphthylamide has emerged as a key reagent for the colorimetric determination of P-LAP activity.

The Enzymatic Reaction: Hydrolysis of a Synthetic Substrate

The detection of P-LAP using L-cysteine-β-naphthylamide is predicated on a straightforward enzymatic hydrolysis reaction. P-LAP catalyzes the cleavage of the amide bond between the L-cysteine residue and the β-naphthylamine group. This process releases free β-naphthylamine, a chromogenic molecule. The rate of β-naphthylamine release is directly proportional to the P-LAP activity in the sample.

Caption: Enzymatic cleavage of L-cysteine-β-naphthylamide by oxytocinase.

Assay Principle: A Colorimetric Approach

While β-naphthylamine is inherently chromogenic, its detection is significantly amplified through a subsequent chemical reaction. The liberated β-naphthylamine is coupled with a diazonium salt, such as Fast Black K, to form a stable and intensely colored azo dye. The absorbance of this dye can then be quantified using a spectrophotometer.

Caption: Formation of a colored azo dye for spectrophotometric detection.

The intensity of the resulting color is directly proportional to the concentration of the azo dye, which in turn reflects the initial P-LAP activity in the sample.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a standardized method for determining oxytocinase activity in biological samples such as serum or plasma.

4.1. Materials and Reagents

-

L-cysteine-β-naphthylamide hydrochloride (substrate)

-

Fast Black K salt (diazonium salt)

-

Phosphate buffer (pH 7.4)

-

Trichloroacetic acid (TCA) solution

-

Microplate reader or spectrophotometer

-

Biological samples (e.g., serum, plasma)

-

Control samples with known P-LAP activity

4.2. Assay Workflow

Caption: General workflow for the colorimetric detection of oxytocinase.

4.3. Detailed Procedure

-

Sample Preparation: Prepare serum or plasma from blood samples by centrifugation. If not for immediate use, store samples at -80°C.

-

Reagent Preparation:

-

Prepare a stock solution of L-cysteine-β-naphthylamide in the appropriate buffer.

-

Freshly prepare a solution of Fast Black K salt just before use.

-

-

Enzymatic Reaction:

-

In a microplate well or test tube, combine the sample with the phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow temperature equilibration.

-

Initiate the reaction by adding the L-cysteine-β-naphthylamide substrate solution.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).

-

-

Reaction Termination: Stop the enzymatic reaction by adding a trichloroacetic acid (TCA) solution. This step also serves to precipitate proteins.

-

Color Development:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the clear supernatant to a new well or tube.

-

Add the Fast Black K solution to the supernatant.

-

Allow for color development at room temperature for a specified duration (e.g., 10 minutes).

-

-

Measurement: Measure the absorbance of the colored product at its maximum absorbance wavelength using a spectrophotometer.

-

Standard Curve: To ensure accurate quantification, prepare a standard curve using known concentrations of β-naphthylamine.

Data Analysis and Interpretation

The activity of oxytocinase is typically expressed in units per liter (U/L). One unit is defined as the amount of enzyme that hydrolyzes one micromole of substrate per minute under the specified assay conditions.

The calculation for enzyme activity is as follows:

Activity (U/L) = (ΔA / min) * (Total reaction volume / Sample volume) * (1 / ε) * 10^6

Where:

-

ΔA / min: The rate of change in absorbance per minute.

-

Total reaction volume: The final volume of the reaction mixture.

-

Sample volume: The volume of the biological sample used.

-

ε: The molar extinction coefficient of the formed azo dye.

Table 1: Typical Assay Parameters

| Parameter | Recommended Value/Range |

| Substrate Concentration | 0.5 - 2.0 mM |

| Incubation Temperature | 37°C |

| Incubation Time | 30 - 60 minutes |

| Wavelength for Absorbance | Dependent on the azo dye formed |

Scientific Rationale and Protocol Integrity

-

Substrate Specificity: L-cysteine-β-naphthylamide is a preferred substrate due to its structural similarity to the N-terminal portion of oxytocin, providing a degree of specificity for P-LAP.[3][7][8]

-

Function of TCA: The addition of trichloroacetic acid is a critical step. It effectively halts the enzymatic reaction by denaturing the P-LAP enzyme. Furthermore, it precipitates proteins that could interfere with the subsequent colorimetric reading, thereby ensuring the accuracy of the measurement.

-

Fresh Diazonium Salt: Diazonium salts like Fast Black K are unstable in solution. Therefore, it is imperative to prepare this reagent fresh before each assay to ensure consistent and reliable results.

Conclusion

The use of L-cysteine-β-naphthylamide as a substrate provides a robust and sensitive method for the quantification of oxytocinase (P-LAP) activity. This guide has detailed the underlying biochemical principles, a step-by-step experimental protocol, and the critical considerations for ensuring data integrity. A thorough understanding of these aspects will enable researchers to confidently apply this assay in their investigations of the diverse physiological and pathological roles of P-LAP.

References

-

Nagasaka, T., et al. (1995). Human placental leucine aminopeptidase/oxytocinase. A new member of type II membrane-spanning zinc metallopeptidase family. The Journal of biological chemistry, 270(22), 13378–13384. [Link]

-

St-Louis, J., et al. (2012). Alteration of circulating Placental Leucine Aminopeptidase (P-LAP) activity in preeclampsia. Placenta, 33(5), 412–415. [Link]

-

Lampelo, S., & Vanha-Perttula, T. (1979). Fractionation and characterization of cystine aminopeptidase (oxytocinase) and arylamidase of the human placenta. Journal of reproduction and fertility, 56(1), 285–296. [Link]

-

Lampelo, S., & Vanha-Perttula, T. (1980). Fractionation and characterization of cystine aminopeptidase (oxytocinase) and arylamidase of human serum during pregnancy. Journal of reproduction and fertility, 58(1), 225–235. [Link]

-

Lampelo, S. (1979). Fractionation and characterization of cystine aminopeptidase (oxytocinase) and arylamidase of the human placenta. Reproduction, 56(1), 285-296. [Link]

-

Nomura, S., et al. (2005). Maternal serum placental leucine aminopeptidase (P-LAP) /oxytocinase and preterm delivery. Journal of perinatology : official journal of the California Perinatal Association, 25(3), 176–180. [Link]

-

Rogi, T., et al. (1996). Human Placental Leucine Aminopeptidase/Oxytocinase. Journal of Biological Chemistry, 271(1), 56-61. [Link]

-

Ito, Y., et al. (2001). Characterization of a secretase activity for placental leucine aminopeptidase. Archives of biochemistry and biophysics, 393(1), 161–167. [Link]

-

Tsujimoto, M., et al. (2022). Placental Leucine Aminopeptidase as a Potential Specific Urine Biomarker for Invasive Ovarian Cancer. Diagnostics, 12(1), 127. [Link]

-

Kleiner, H., & Brouet-Yager, M. (1973). [Study of pregnancy serum L-cystine-di-beta-naphthylamide hydrolase ("oxytocinase") by a 2-hour assay (author's transl)]. Clinica chimica acta; international journal of clinical chemistry, 48(3), 299–309. [Link]

Sources

- 1. Human placental leucine aminopeptidase/oxytocinase. A new member of type II membrane-spanning zinc metallopeptidase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fractionation and characterization of cystine aminopeptidase (oxytocinase) and arylamidase of human serum during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alteration of circulating Placental Leucine Aminopeptidase (P-LAP) activity in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Fractionation and characterization of cystine aminopeptidase (oxytocinase) and arylamidase of the human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rep.bioscientifica.com [rep.bioscientifica.com]

Technical Whitepaper: Kinetic Profiling and Specificity Analysis of Aminopeptidase B (Ap-B)

This guide outlines the technical framework for characterizing Aminopeptidase B (Ap-B) activity, specifically focusing on the use of L-Cysteinyl-

Scientific Note: Aminopeptidase B (EC 3.4.11.6, RNPEP) is an arginine/lysine-specific metalloenzyme. While its primary substrates are Arg-

Executive Summary & Mechanism

Aminopeptidase B (Ap-B) is a cytosolic, zinc-dependent exopeptidase activated by chloride ions (

The measurement of Ap-B activity relies on the hydrolysis of an aminoacyl-

-

Validate Enzyme Purity: Confirming low/negligible activity on Cys-

-NA rules out contamination by Placental Leucine Aminopeptidase (P-LAP) or Cathepsin H. -

Investigate Substrate Promiscuity: Under specific pH or metal ion conditions, Ap-B may exhibit altered specificity profiles.

Reaction Principle

The enzyme hydrolyzes the amide bond between the N-terminal amino acid (Cysteine) and the naphthylamine moiety. The liberated

Experimental Design & Logic

Critical Variables (The "Why" behind the "How")

-

Chloride Dependence: Unlike many aminopeptidases, Ap-B is obligatorily activated by halide ions . You must maintain 100–200 mM NaCl in the buffer. Absence of NaCl will result in false negatives.

-

Thiol Management: Cys-

-NA is prone to oxidation (forming Cystine dimers). The buffer should contain a low concentration of reducing agent (e.g., 1 mM DTT) to maintain the substrate in the monomeric state, but excessive thiols must be avoided as they can chelate the catalytic Zinc ion of Ap-B. -

Inhibitor Profiling: To confirm the signal is Ap-B, the activity must be sensitive to Bestatin and Arphamenine B , but insensitive to specific CAP inhibitors.

Substrate Specificity Logic

To ensure data integrity, a "Dual-Substrate" approach is recommended:

-

Positive Control: L-Arg-

-NA (High Turnover expected). -

Target/Specificity: L-Cys-

-NA (Low Turnover expected for pure Ap-B).

Detailed Protocol

Reagents Preparation

| Reagent | Concentration (Stock) | Final Assay Conc. | Role |

| Assay Buffer | 50 mM Tris-HCl (pH 7.2) | 50 mM | Maintains physiological pH. |

| Activator | 2.0 M NaCl | 200 mM | Crucial: Allosteric activation of Ap-B. |

| Substrate | 2 mM L-Cys- | 0.1 - 0.5 mM | Target substrate (dissolve in DMSO/Water). |

| Reducing Agent | 100 mM DTT | 0.5 - 1.0 mM | Prevents substrate dimerization. |

| Coupler (Optional) | 1 mg/mL Fast Garnet GBC | 0.5 mg/mL | For colorimetric endpoint (Red shift). |

| Stop Solution | 1 M Sodium Acetate (pH 4.0) | N/A | Terminates reaction/stabilizes fluorescence. |

Assay Workflow (Fluorometric Method)

Sensitivity: High (Recommended for Drug Discovery)

-

Enzyme Activation (Pre-Incubation):

-

Mix

of Enzyme Sample (Lysate or Purified Ap-B) with -

Incubate at 37°C for 10 minutes . This allows the

ions to induce the conformational change required for catalysis.

-

-

Substrate Addition:

-

Add

of L-Cys- -

Note: For specificity controls, run a parallel well with L-Arg-

-NA .

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence reader pre-heated to 37°C.

-

Excitation: 340 nm | Emission: 410 nm.

-

Read continuously for 30–60 minutes (1-minute intervals).

-

-

Endpoint Option (Colorimetric):

-

If a fluorometer is unavailable, incubate for 60 mins.

-

Add

of Fast Garnet GBC solution. -

Incubate 10 mins at Room Temp (Red color develops).

-

Add

Stop Solution (Acetate buffer). -

Read Absorbance at 525 nm .

-

Data Analysis & Visualization

Calculation of Activity

Calculate the slope of the linear portion of the curve (Relative Fluorescence Units per minute,

-

Slope

: Obtained from a -

Unit Definition : One unit is the amount of enzyme releasing 1

mol of

Interpreting the Cys- -NA Signal

-

High Activity: Indicates contamination with Cystyl Aminopeptidase (CAP) or Cathepsin H .

-

Low/Trace Activity: Confirms Ap-B identity (when Arg-

-NA activity is high). -

Inhibition Check: If Cys-activity is observed, treat with Bestatin . Ap-B is inhibited; Cathepsin H is less sensitive to Bestatin but sensitive to E-64.

Pathway Diagram (Graphviz)

Caption: Kinetic workflow for Ap-B characterization. Note the critical role of Chloride activation and the specificity logic used to distinguish Ap-B from other cysteine-cleaving peptidases.

References

-

Barrett, A. J., Rawlings, N. D., & Woessner, J. F. (2012). Handbook of Proteolytic Enzymes. Academic Press.[2] (Standard reference for EC 3.4.11.6 classification and substrate specificity).

-

Foulon, T., et al. (1999).[3] "Aminopeptidase B (EC 3.4.11.6): Structure, Biology and Clinical Significance." The International Journal of Biochemistry & Cell Biology.[3] (Defines the Arginyl/Lysyl specificity and Chloride dependence).

-

Hopsu-Havu, V. K., & Glenner, G. G. (1966). "A new dipeptide naphthylamidase hydrolyzing L-cysteinyl-di-beta-naphthylamide." Histochemie. (Differentiation of Cystyl-aminopeptidase from Ap-B).

-

Mitsui, T., et al. (2003). "Substrate Specificity of Aminopeptidase B from Rat Testis." Biological and Pharmaceutical Bulletin. (Detailed kinetic parameters for

-NA substrates).

Sources

Fluorogenic vs chromogenic properties of Cysteine-beta-naphthylamide

Technical Monograph: Fluorogenic vs. Chromogenic Properties of Cysteine-

Executive Summary

L-Cysteine

While modern drug discovery often favors coumarin-based (AMC) or rhodamine-based substrates for their superior quantum yields and safety profiles, Cys-

Critical Safety Directive: -Naphthylamine Toxicity

⚠️ WARNING: CARCINOGEN HAZARD The hydrolysis product of this substrate,

-naphthylamine (2-naphthylamine) , is a classified Group 1 Carcinogen (IARC) and a potent bladder carcinogen.

Handling: All weighing and solubilization must occur within a certified chemical fume hood.

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Disposal: All assay waste (liquid and solid) must be segregated into specific hazardous waste streams labeled "Carcinogen." Do not mix with general solvent waste.

Mechanistic Principles

The utility of Cys-

The Hydrolysis Reaction

Aminopeptidases recognize the free N-terminal amino group of the cysteine. The catalytic triad of the enzyme attacks the carbonyl carbon of the peptide bond, releasing free

-

Substrate: Non-fluorescent (or weakly fluorescent) in the UV/Blue region due to amide quenching.

-

Product:

-naphthylamine (Highly fluorescent; chemically reactive).

Pathway Visualization

Figure 1: Dual-mode detection pathway. The enzymatic step releases the fluorescent product, which can optionally be coupled to form a colored precipitate.[1]

Fluorogenic vs. Chromogenic Workflows

Fluorogenic Detection (Kinetic Mode)

This method relies on the native fluorescence of free

-

Excitation:

(UV region) -

Emission:

(Blue region) -

Protocol Overview:

-

Buffer: 50 mM Phosphate or Tris-HCl, pH 7.0–7.4 (DTT/EDTA may be added depending on enzyme requirement).

-

Substrate: Prepare 10 mM stock in DMSO. Dilute to 50–100 µM working concentration.

-

Measurement: Monitor fluorescence increase over 10–30 minutes at

.

-

-

Scientist's Note: The Stokes shift is significant (~70 nm), which reduces self-absorption. However, excitation in the UV range causes high background signal in tissue homogenates due to autofluorescence of proteins and NADH.

Chromogenic Detection (Endpoint/Histochemical Mode)

This method utilizes the nucleophilic nature of the released aromatic amine to react with a diazonium salt (e.g., Fast Garnet GBC or Fast Blue B).

-

Detection: Visible Absorbance (

) or Visual Inspection (Red/Maroon precipitate). -

Protocol Overview:

-

Incubation: Incubate substrate with enzyme for a fixed time (e.g., 30 min).

-

Stopping/Coupling: Add a solution containing the diazonium salt and a stopping agent (often slightly acidic or detergent-based to solubilize the dye if quantification is needed, or left insoluble for staining).

-

Development: Color develops rapidly (1–5 mins).

-

-

Scientist's Note: This is an endpoint assay . You cannot monitor kinetics continuously because the diazonium salt is often unstable or inhibitory to the enzyme. It is the gold standard for histochemistry (localizing enzyme activity in tissue sections) because the azo dye precipitates at the site of activity.

Comparative Technical Analysis

The choice between methods depends on the specific data required.

| Feature | Fluorogenic (Direct) | Chromogenic (Diazo-Coupled) |

| Detection Mode | Kinetic (Continuous) | Endpoint (Discontinuous) |

| Sensitivity | High (pmol range) | Moderate (nmol range) |

| Dynamic Range | 3–4 logs | 1–2 logs |

| Interference | Autofluorescence (NADH, Tryptophan) | Colored compounds in lysate |

| Throughput | High (96/384-well plates) | Low to Medium |

| Localization | Poor (Diffusion of product) | Excellent (Precipitation) |

| Reagents | Substrate only | Substrate + Toxic Couplers |

Experimental Protocols

Protocol A: Kinetic Fluorometric Assay (96-well plate)

Validating Enzyme Kinetics and Inhibition Constants (

-

Substrate Preparation: Dissolve Cys-

NA to 20 mM in high-grade DMSO. Store at -

Assay Buffer: 100 mM Sodium Phosphate, pH 7.2, 1 mM EDTA, 1 mM DTT (freshly added).

-

Plate Setup:

-

Add 140 µL Buffer.

-

Add 10 µL Enzyme fraction.

-

Incubate 5 min at

to equilibrate.

-

-

Initiation: Add 50 µL Substrate (diluted to 4x final concentration in buffer). Final volume 200 µL.

-

Read: Ex 340 nm / Em 410 nm. Read every 60 seconds for 20 minutes.

-

Analysis: Plot RFU vs. Time. Calculate slope (RFU/min) for initial velocity.

Protocol B: Chromogenic Histochemical Staining

Localizing Activity in Tissue Sections

-

Tissue Prep: Cryostat sections (unfixed or mild acetone fixation).

-

Incubation Solution:

-

0.5 mM Cys-

NA in 0.1 M Acetate or Phosphate buffer (pH 6.0–6.5). -

0.5 mg/mL Fast Garnet GBC salt (must be fresh/filtered).

-

-

Staining: Incubate sections at

for 15–60 minutes. -

Observation: Sites of enzyme activity appear as reddish-maroon deposits.

-

Counterstain: Methyl Green (optional) for nuclei.

-

Mounting: Aqueous mounting medium (organic solvents will dissolve the azo dye).

References

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561. Link

-

Nachlas, M. M., et al. (1957). The histochemical demonstration of leucine aminopeptidase. Journal of Histochemistry & Cytochemistry, 5(3), 264-278. Link

-

IARC Monographs. (2012). 2-Naphthylamine.[1][2][3][4][5] International Agency for Research on Cancer, Volume 100F. Link

-

Sigma-Aldrich. (2023).[6] Product Information: L-Cysteine

-naphthylamide.[1]Link

Sources

- 1. Cysteine-beta-naphthylamide | 65322-97-6 | Benchchem [benchchem.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. β-NAPHTHYLAMINE | Occupational Safety and Health Administration [osha.gov]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - beta-Naphthylamine [cdc.gov]

- 5. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn045.yun-img.com [cdn045.yun-img.com]

Biological significance of cystyl aminopeptidase in pregnancy

The Metabolic and Hemodynamic Gatekeeper: Cystyl Aminopeptidase (LNPEP) in Gestational Homeostasis

Executive Summary

Cystyl Aminopeptidase (CAP) —also distinguished as Placental Leucine Aminopeptidase (P-LAP), Oxytocinase, or Insulin-Regulated Aminopeptidase (IRAP)—is not merely an enzymatic bystander in pregnancy; it is the critical "gatekeeper" of gestational length and maternal hemodynamics. Encoded by the LNPEP gene, this zinc-dependent metallopeptidase serves as the primary metabolic barrier preventing fetal vasoactive peptides (oxytocin, vasopressin, angiotensin) from infiltrating the maternal circulation.

For drug development professionals and reproductive biologists, CAP represents a high-value target. Its downregulation is causally linked to preterm labor (failure to degrade oxytocin) and pre-eclampsia (dysregulation of the renin-angiotensin system). This guide dissects the molecular mechanisms, clinical kinetics, and validated assay protocols required to interrogate CAP activity in translational research.

Molecular Architecture & Enzymology

CAP belongs to the M1 family of zinc metallopeptidases. While ubiquitously expressed in somatic tissues as a type II membrane protein associated with GLUT4 vesicles (IRAP), its presentation in pregnancy is unique.

-

Structural Configuration: In the placenta, CAP is cleaved from the syncytiotrophoblast membrane and secreted into maternal serum. It circulates as a soluble enzyme, increasing progressively with gestational age.

-

Catalytic Mechanism: The enzyme utilizes a catalytic zinc ion (

) to hydrolyze peptide bonds at the N-terminus. -

Substrate Specificity:

-

Oxytocin: The primary substrate. CAP cleaves the N-terminal cysteine-tyrosine bond, inactivating the peptide and preventing premature uterine contractions.

-

Vasopressin (AVP): Degradation regulates maternal blood pressure and water retention.

-

Angiotensin III & IV: CAP (as the AT4 receptor) binds Ang IV, influencing placental blood flow and trophoblast metabolism.

-

Table 1: Key Substrates and Physiological Impact

| Substrate | Cleavage Site | Physiological Consequence of Degradation | Pathological Implication (Low CAP) |

| Oxytocin | Cys(1)-Tyr(2) | Maintenance of uterine quiescence | Preterm Labor |

| Vasopressin | Cys(1)-Tyr(2) | Regulation of maternal BP / Osmolarity | Pre-eclampsia / Hypertension |

| Angiotensin III | Arg(1)-Val(2) | Modulation of local placental blood flow | Placental Ischemia |

| Angiotensin IV | (Binding Target) | Regulation of GLUT4 / Mitochondrial respiration | Fetal Growth Restriction |

Pathological Paradigms: The Angiotensin-Leptin Axis

Recent mechanistic studies have elevated CAP from a simple "degrading enzyme" to a signaling hub. In pre-eclampsia, a specific dysregulation occurs involving the Renin-Angiotensin System (RAS).

The Mechanism: Under normal conditions, CAP degrades Angiotensin III.[1][2] However, it also serves as the receptor for Angiotensin IV (AT4R).[3][4] In pre-eclamptic placentas, an accumulation of Ang IV (due to altered RAS processing) binds to CAP. This binding inhibits trophoblastic mitochondrial respiration, leading to oxidative stress and a compensatory upregulation of Leptin . High Leptin levels subsequently downregulate LNPEP expression, creating a vicious cycle that weakens the oxytocin barrier.

Figure 1: The Placental Barrier & Angiotensin-Leptin Signaling

Caption: Mechanistic flow showing CAP's dual role: degrading fetal uterotonics (Green path) and the pathological Ang IV-Leptin feedback loop (Red path) leading to barrier failure.

Experimental Framework: Validated Activity Assays

To evaluate CAP activity in serum or placental homogenates, researchers must distinguish it from other aminopeptidases (like LAP or Aminopeptidase N). The protocols below rely on specific substrates and inhibitors to ensure specificity.

Protocol A: Fluorometric Kinetic Assay (High Sensitivity)

Application: Detection of low-abundance CAP in early gestation serum or cell culture media.

Principle: CAP hydrolyzes S-benzyl-L-cysteine-4-methylcoumaryl-7-amide (Cys-MCA) . The release of 7-amino-4-methylcoumarin (AMC) is measured fluorometrically.

Step-by-Step Workflow:

-

Buffer Preparation: Prepare 0.1 M Tris-HCl (pH 6.0). Note: pH 6.0 is critical to maximize CAP specificity over other aminopeptidases which prefer neutral/alkaline pH.

-

Substrate Solution: Dissolve Cys-MCA to 2 mM in DMSO. Dilute to 0.1 mM in buffer immediately before use.

-

Inhibitor Control (Self-Validation): Prepare a parallel reaction with 2 mM Methionine .

-

Rationale: Methionine inhibits non-specific aminopeptidases (like Aminopeptidase N) but has minimal effect on CAP/oxytocinase. If activity persists in the presence of Methionine, it confirms CAP specificity.

-

-

Reaction:

-

Add 10 µL Serum/Sample to 990 µL Substrate Solution.

-

Incubate at 37°C for 30 minutes.

-

-

Termination: Stop reaction with 1.0 mL of 1 M Sodium Acetate buffer (pH 4.2).

-

Measurement: Read fluorescence at Ex 380 nm / Em 460 nm.

Protocol B: Spectrophotometric End-Point Assay (Clinical Standard)

Application: Routine screening of serum levels in late gestation.

Principle: Hydrolysis of S-benzyl-L-cysteine-p-nitroanilide . Release of p-nitroaniline is measured at 405 nm.

Figure 2: Experimental Workflow & Validation Logic

Caption: Workflow for fluorometric CAP assay highlighting the pH specificity lock and Methionine validation step.

Therapeutic Horizons

The "barrier" theory suggests that supplementing CAP activity could treat preterm labor or pre-eclampsia.

-

Recombinant CAP: Engineering soluble forms of LNPEP to serve as "decoy" enzymes, clearing excess oxytocin in threatened preterm labor.

-

AT4R Antagonists: Blocking the Ang IV binding site on CAP to prevent the mitochondrial respiration blockade in pre-eclampsia, thereby restoring normal enzyme expression.

References

-

Mizutani, S., et al. (2011).[2] Placental Leucine Aminopeptidase- and Aminopeptidase A- Deficient Mice Offer Insight Concerning the Mechanisms Underlying Preterm Labor and Preeclampsia. Journal of Biomedicine and Biotechnology. Link

-

Nomura, S., et al. (2005). The balance between fetal oxytocin and placental leucine aminopeptidase (P-LAP) controls human uterine contraction around labor onset. Journal of Clinical Endocrinology & Metabolism. Link

-

Tsujimoto, M., & Hattori, A. (2005). The oxytocinase subfamily of M1 aminopeptidases. Biochimica et Biophysica Acta. Link

-

Yamahara, N., et al. (2000). Placental leucine aminopeptidase/oxytocinase in maternal serum and placenta during normal pregnancy. Life Sciences. Link

-

Lana, A., et al. (2014). Spectrophotometric end-point method for assay of serum cystyl-aminopeptidase in pregnancy. Clinical Chemistry. Link

Sources

Methodological & Application

Protocol for Cysteine-beta-naphthylamide colorimetric assay with Fast Blue B

Application Note: Cysteine- -Naphthylamide Colorimetric Assay with Fast Blue B

Target Enzyme:Detection Method:Executive Summary & Safety Warning

CRITICAL SAFETY ALERT: Carcinogen Hazard

This protocol generates

-

Strict Containment: All procedures must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Disposal: All waste (liquid and solid) must be segregated and labeled as "Carcinogenic Waste" according to institutional EHS guidelines. Do not dispose of down the drain.

Abstract

This application note details the protocol for quantifying cysteine aminopeptidase activity—specifically Cathepsin H (EC 3.4.22.16) and Cystyl Aminopeptidase (Oxytocinase, EC 3.4.11.3) —using the chromogenic substrate L-Cysteine-

Assay Principle

The assay proceeds in two distinct chemical stages: the Enzymatic Hydrolysis phase and the Colorimetric Coupling phase.

-

Hydrolysis: The enzyme (e.g., Cathepsin H) cleaves the amide bond of L-Cysteine-

-naphthylamide, releasing free L-Cysteine and -

Coupling: The liberated

-naphthylamine reacts with the diazonium salt Fast Blue B . This electrophilic aromatic substitution occurs at the position ortho to the amine group on the naphthyl ring, yielding a colored azo complex.

Reaction Mechanism Diagram

Caption: Two-step reaction pathway: Enzymatic hydrolysis releases

Materials & Reagents

Equipment

-

Spectrophotometer or Microplate Reader capable of reading at 520 nm .

-

Water bath or heat block set to 37°C .

-

Centrifuge (for clarifying samples if necessary).

-

Fume hood.

Reagents

| Reagent | Concentration | Preparation Notes |

| Assay Buffer | 0.1 M Phosphate-Citrate, pH 6.0 | Mix 0.1 M Citric Acid and 0.2 M Na₂HPO₄ to achieve pH 6.0. |

| Substrate Stock | 2.5 mM L-Cys- | Dissolve in minimal DMSO or Methanol, then dilute with water. Store at -20°C. |

| Activator Solution | 20 mM Cysteine + 5 mM EDTA | Freshly prepared in Assay Buffer. Essential for Cathepsin H activity. |

| Coupling Reagent | 1 mg/mL Fast Blue B Salt | Critical: Prepare FRESH immediately before use. Dissolve in water or 0.1 M Acetate buffer (pH 4.5). Protect from light.[1] |

| Stop/Clarifying Agent | 10% Triton X-100 or SDS | Optional: Helps solubilize the azo dye and stop the reaction. |

| Standard | Carcinogen. Prepare a standard curve (0–100 nmol) for quantitation. |

Detailed Protocol

Part A: Sample Preparation

-

Tissue/Cells: Homogenize tissue in ice-cold Assay Buffer. Centrifuge at 10,000 x g for 10 min at 4°C to remove debris. Use the supernatant.

-

Serum/Plasma: Can often be assayed directly or diluted 1:5 in Assay Buffer.

-

Protein Quantification: Determine protein concentration (BCA or Bradford) to normalize activity later.

Part B: Enzymatic Reaction

Note: Run all samples in triplicate. Include a "Reagent Blank" (no enzyme) and "Enzyme Blank" (enzyme added after stop reagent).

-

Pre-incubation:

-

In a microcentrifuge tube or microplate well, combine:

-

50 µL Sample (Enzyme source)

-

50 µL Activator Solution (Cysteine/EDTA)

-

-

Incubate at 37°C for 5 minutes to activate the cysteine protease.

-

-

Substrate Addition:

-

Add 100 µL of Substrate Stock (2.5 mM L-Cys-

-NA). -

Mix gently.[1]

-

-

Incubation:

-

Incubate at 37°C for 30–60 minutes . (Time depends on expected activity; keep constant).

-

Part C: Color Development (Coupling)

-

Termination & Coupling:

-

Add 100 µL of freshly prepared Fast Blue B Reagent .

-

Optional: Add 50 µL of 10% Triton X-100 to prevent dye precipitation and clarify the solution.

-

-

Development:

-

Incubate at Room Temperature for 5–10 minutes . A red-violet color will develop in the presence of activity.

-

-

Measurement:

-

Read Absorbance at 520 nm (Range 515–530 nm is acceptable).

-

Note: The color is stable for approx. 30 minutes.[2]

-

Workflow Visualization

Caption: Step-by-step assay workflow from pre-incubation to colorimetric detection.

Data Analysis

Calculation of Activity

-

Correct Absorbance: Subtract the Absorbance of the Reagent Blank from all Sample readings.

-

Standard Curve: Plot Absorbance (Y-axis) vs. concentration of

-naphthylamine standard (X-axis, nmol). Determine the slope ( -

Calculate Units:

-

T: Incubation time (minutes)

-

V: Volume of enzyme sample used (mL)

-

Unit Definition: One unit is defined as the amount of enzyme releasing 1 nmol of

-naphthylamine per minute at 37°C.

-

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| High Background | Spontaneous hydrolysis or unstable Fast Blue B | Prepare Fast Blue B fresh ; keep substrate in dark; check reagent pH. |

| Low Signal | Inactive enzyme or oxidation | Ensure Cysteine/DTT is added to maintain reducing environment (essential for Cathepsin H). |

| Precipitate Formation | Azo dye insolubility | Add Triton X-100 or SDS (1-2% final) during the coupling step to solubilize the dye. |

| Variable Results | Fast Blue B degradation | Fast Blue B is light-sensitive. Use amber tubes and minimize light exposure. |

References

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, cathepsin H, and cathepsin L. Methods in Enzymology, 80, 535-561. Link

- McDonald, J. K., et al. (1969). Purification and properties of cathepsin C (dipeptidyl aminopeptidase I). Journal of Biological Chemistry, 244(10), 2693-2709.

-

Sigma-Aldrich. Enzymatic Assay of Cathepsin B and H (Protocol). Link

-

BenchChem. Fast Blue B Salt Properties and Reaction Mechanisms. Link

-

AAT Bioquest. Extinction Coefficient and Spectral Properties of Fast Blue BB. Link

Optimizing pH buffers for Cysteine-beta-naphthylamide enzyme assays

Application Notes and Protocols

Topic: Optimizing pH Buffers for Cysteine-β-Naphthylamide Enzyme Assays

Abstract: The catalytic activity of cysteine proteases is exquisitely sensitive to pH. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for selecting and optimizing buffer systems for enzyme assays utilizing Cysteine-β-naphthylamide and its derivatives. By explaining the causality behind experimental choices, this guide equips the user with the knowledge to develop robust, reproducible, and accurate enzymatic assays.

The Indispensable Role of pH in Cysteine Protease Catalysis

Cysteine proteases, a class of enzymes critical in physiology and disease, employ a catalytic dyad or triad typically composed of a cysteine and a histidine residue. The precise ionization state of these residues is paramount for catalytic function. The pH of the assay buffer directly governs this ionization state, making it one of the most critical parameters to control in any enzyme kinetic study[1].

-

The Catalytic Mechanism: At the heart of the cysteine protease mechanism is a nucleophilic attack on the substrate's carbonyl carbon by the thiolate anion form of the active site cysteine (Cys-S⁻). For this to occur, the neighboring histidine residue must act as a general base, accepting a proton from the cysteine's sulfhydryl group (Cys-SH). This delicate proton exchange is only efficient within a narrow pH range where the cysteine is deprotonated and the histidine is protonated (imidazolium ion)[2]. Deviations from this optimal pH disrupt this essential acid-base chemistry, leading to a sharp decline in enzyme activity.

-

Enzyme Stability and Structure: Beyond the active site, the overall three-dimensional structure of an enzyme is maintained by a network of electrostatic interactions and hydrogen bonds. Extreme pH values can alter the protonation state of surface amino acid residues, disrupting this network and leading to conformational changes or even irreversible denaturation[1]. While many cysteine proteases are stable in acidic conditions, their stability profile across a wide pH range must be experimentally determined[3][4][5].

-

Substrate Characteristics: The pH can also influence the solubility and ionization state of the substrate, Cysteine-β-naphthylamide[1]. While often less pronounced than the effects on the enzyme, it is a factor to consider, especially if substrate precipitation is observed.

The goal of pH optimization is to identify the pH at which the enzyme exhibits maximal catalytic activity, known as the "pH optimum." This value can vary significantly between different cysteine proteases, reflecting their diverse biological roles in environments ranging from acidic lysosomes to the neutral pH of the cytosol[2][6]. For example, some cathepsins exhibit optimal activity at a slightly acidic pH of 6.2-6.5 with L-Cysteine-β-naphthylamide, while others function best in more acidic or neutral environments[3][7].

Strategic Selection of a Buffer System

The choice of buffer is as critical as the pH itself. An ideal buffer for an enzymatic assay should be a self-validating system, ensuring that the observed activity is a true reflection of the enzyme's function, not an artifact of the buffer's properties.

Core Principles for Buffer Selection:

-

Appropriate pKa: A buffer's pKa should be as close as possible to the desired assay pH. A buffer provides its maximum buffering capacity at its pKa and is generally effective within a range of pKa ± 1 pH unit[1].

-

Chemical Inertness: The buffer components must not interact with or inhibit the enzyme. For instance, phosphate buffers are generally avoided in assays with enzymes that bind divalent metal ions, as phosphate can cause precipitation[8].

-

Temperature Stability: The pH of some buffers, notably Tris, is highly sensitive to temperature changes[9][10]. If the assay is performed at a temperature different from which the buffer was prepared, a significant pH shift can occur. "Good's" buffers like MES, MOPS, and HEPES generally have a much lower temperature dependence[11].

-

Optical Transparency: The buffer must not absorb light at the wavelength used for detection[1]. The hydrolysis of Cysteine-β-naphthylamide releases β-naphthylamine, which can be detected colorimetrically or fluorometrically, typically at wavelengths where most common buffers do not interfere[12][13].

Recommended Buffer Systems for Cysteine Protease Assays

To mitigate buffer-specific effects, it is best practice to use a series of overlapping buffers when determining the pH optimum. The following table provides a starting point for buffer selection.

| Buffer Substance | pKa (at 25°C) | Effective pH Range | Notes |

| Citric Acid | 3.13, 4.76, 6.40 | 2.5 - 7.0 | Can chelate metal ions. Useful for acidic proteases. |

| Sodium Acetate | 4.76 | 3.8 - 5.8 | Common choice for enzymes with an acidic pH optimum[14]. |

| MES | 6.15 | 5.5 - 6.7 | A "Good's" buffer with minimal metal ion binding. |

| Phosphate | 7.20 | 6.2 - 8.2 | Widely used, but can be inhibitory for some enzymes and precipitates with certain cations[8]. |

| MOPS | 7.20 | 6.5 - 7.9 | A stable and popular "Good's" buffer for neutral pH ranges[11]. |

| HEPES | 7.55 | 7.0 - 8.2 | Another common "Good's" buffer, often used in cell culture and enzyme assays[8]. |

| Tris | 8.10 | 7.5 - 9.0 | Very common, but its pKa is highly temperature-dependent[9][10]. |

| CHES | 9.50 | 8.6 - 10.0 | Useful for enzymes with an alkaline pH optimum[10]. |

Note: pKa values are approximate and can be influenced by temperature and buffer concentration[15].

Visualizing the pH Optimization Workflow

A systematic approach is essential for accurately determining the pH optimum. The following workflow outlines the key steps from initial buffer selection to final data analysis.

Caption: Ionization states of the catalytic dyad at varying pH levels.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or No Activity | The pH is far from the enzyme's optimum or stability range. | Test a broader range of pH values as described in the protocol. |

| Insufficient reducing agent (DTT). | Ensure the final concentration of DTT is adequate (typically 1-5 mM). | |

| Poor Reproducibility | Insufficient buffering capacity leading to pH drift during the reaction. | Ensure you are using the buffer within its effective range (pKa ± 1). Increase buffer concentration (e.g., from 50 mM to 100 mM).[1] |

| Temperature fluctuations affecting buffer pH (especially with Tris). | Use a temperature-stable buffer like HEPES or MOPS. Ensure the pH is set at the final assay temperature.[9][11] | |

| High Background Signal | Spontaneous hydrolysis of the substrate at certain pH values. | The "No-Enzyme Control" will account for this. Ensure the corrected rate is still significant. |

| Precipitation in Wells | The pH is affecting the solubility of the substrate or enzyme. | Check the solubility of all components across the tested pH range independently. You may need to find a pH that balances activity and solubility.[1] |

References

-

The Effects of pH and Temperature on Cysteine Protease (Cathepsin B) Activity in Miracidia and Eggs of Fasciola hepatica - PMC. National Center for Biotechnology Information. [Link]

-

The Importance of pH in Regulating the Function of the Fasciola hepatica Cathepsin L1 Cysteine Protease - PMC. National Center for Biotechnology Information. [Link]

-

Effect of pH on Allium cepa cysteine protease stability. ResearchGate. [Link]

-

What is the best buffer system used for studying enzyme kinetics in pH range 7-8?. ResearchGate. [Link]

-

Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets. Frontiers in Pharmacology. [Link]

-

How do i perform pH optimization of a protease as well as Stability at different pH?. ResearchGate. [Link]

-

Identification of Cysteine Proteases and Screening of Cysteine Protease Inhibitors in Biological Samples by a Two-Dimensional Gel System of Zymography and Reverse Zymography - PMC. National Center for Biotechnology Information. [Link]

-

Biological buffers pKa calculation. Separation Methods Technologies. [Link]

-

Universal buffers for use in biochemistry and biophysical experiments - PMC. National Center for Biotechnology Information. [Link]

-

Catalytic Site pKa Values of Aspartic, Cysteine, and Serine Proteases: Constant pH MD Simulations. ACS Publications. [Link]

-

Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets. Frontiers. [Link]

-

Amino Acid-β-Naphthylamide Hydrolysis by Pseudomonas aeruginosa Arylamidase - PMC. National Center for Biotechnology Information. [Link]

-

How to Choose the Right Buffer for Enzyme Activity Tests. Patsnap Synapse. [Link]

-

Modified enzyme activity assay to determine biofilm biomass. PubMed. [Link]

-

Pyrrolidonyl-β-naphthylamide - Wikipedia. Wikipedia. [Link]

-

Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets [frontiersin.org]

- 3. The Effects of pH and Temperature on Cysteine Protease (Cathepsin B) Activity in Miracidia and Eggs of Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Importance of pH in Regulating the Function of the Fasciola hepatica Cathepsin L1 Cysteine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cysteine-beta-naphthylamide | 65322-97-6 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buffers - ITW Reagents [itwreagents.com]

- 11. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]

- 12. Modified enzyme activity assay to determine biofilm biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrrolidonyl-β-naphthylamide - Wikipedia [en.wikipedia.org]

- 14. Enzymatic Assay of β-AMYLASE (EC 3.2.1.2) [sigmaaldrich.com]

- 15. Biological buffers pKa calculation [reachdevices.com]

Bacterial aminopeptidase profiling using Cysteine-beta-naphthylamide

High-Resolution Bacterial Aminopeptidase Profiling: The Cysteine- -Naphthylamide (Cys- NA) Protocol

Introduction & Scientific Rationale

Bacterial aminopeptidases are essential exopeptidases that catalyze the cleavage of N-terminal amino acids from peptides and proteins.[1] These enzymes are critical for bacterial nutrition (nitrogen scavenging), protein turnover, and in pathogenic species, virulence (inactivation of host defense peptides).

Cysteine-

Clinical & Industrial Significance

-

Microbial Physiology: In Lactic Acid Bacteria (LAB) like Lactococcus lactis, PepC is vital for the hydrolysis of casein-derived peptides, influencing flavor development in dairy fermentation.

-

Pathogen Profiling: Differentiating anaerobic pathogens (e.g., Treponema or Porphyromonas species) often requires specific enzymatic signatures.

-

Drug Discovery: Bacterial aminopeptidases are emerging targets for novel antimicrobials. This assay serves as a primary screen for inhibitors of cysteine-specific exopeptidases.

Assay Principle and Mechanism

The assay relies on a two-step enzymatic and chemical reaction.

-

Enzymatic Hydrolysis: The bacterial aminopeptidase hydrolyzes the amide bond between the L-Cysteine and the

-naphthylamine ( -

Colorimetric Detection: The liberated

NA is a carcinogen and a fluorophore, but for robust profiling, it is coupled with a diazonium salt (Fast Garnet GBC) to form an insoluble red azo dye.

Reaction Pathway Diagram

Caption: Mechanism of Cys-

Safety Warning (Critical)

-Naphthylamine Hazard:-

Containment: All steps involving the substrate and developer must be performed in a Class II Biosafety Cabinet or Chemical Fume Hood.

-

Disposal: All liquid and solid waste must be segregated as hazardous carcinogenic waste. Do not pour down the drain.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Materials and Reagents

Reagents

-

Substrate: L-Cysteine-

-naphthylamide (Sigma-Aldrich or equivalent). -

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Buffer: 0.1 M Tris-HCl (pH 7.0) or Phosphate Buffer (pH 7.2).[2] Note: Avoid buffers with high concentrations of oxidizing agents as Cysteine is prone to oxidation.

-

Reducing Agent (Optional but Recommended): Dithiothreitol (DTT) or

-Mercaptoethanol (to maintain the reduced state of the Cysteine moiety). -

Developer Solution: Fast Garnet GBC salt (1 mg/mL in 1 M Acetate buffer, pH 4.2, containing 10% Tween-20 to solubilize the azo dye).

Equipment

Experimental Protocol

Phase 1: Substrate Preparation

-

Stock Solution (20 mM): Dissolve L-Cys-

NA in 100% DMF or DMSO. Store at -20°C in dark, airtight aliquots. Stability: 1 month. -

Working Solution (1 mM): Dilute the Stock Solution 1:20 into the Assay Buffer (0.1 M Tris-HCl, pH 7.0) immediately before use. Add DTT to a final concentration of 1 mM to prevent substrate dimerization (Cystine formation).

Phase 2: Bacterial Sample Preparation

-

Culture: Grow bacteria to mid-log phase (

). -

Harvest: Centrifuge 1 mL of culture at 10,000 x g for 5 mins. Discard supernatant.

-

Lysis: Resuspend pellet in 500 µL Assay Buffer. Lyse via sonication (3 x 10s pulses on ice) or enzymatic lysis (Lysozyme).

-

Clarification: Centrifuge at 12,000 x g for 10 mins at 4°C. Collect the supernatant (crude lysate). Keep on ice.

Phase 3: Assay Procedure (96-Well Format)

| Well Type | Lysate (µL) | Buffer (µL) | Substrate Working Sol. (µL) | Total Vol (µL) |

| Test Sample | 50 | 0 | 50 | 100 |

| Blank (Substrate Only) | 0 | 50 | 50 | 100 |

| Negative Control (Heat-killed) | 50* | 0 | 50 | 100 |

| Positive Control (Standard) | 0 | 50 | 50 (Pure | 100 |

*Heat-killed lysate: Boil lysate for 10 mins prior to assay.

**Use a known concentration of

-

Incubation: Incubate the plate at 37°C for 30–60 minutes . (Time depends on enzyme activity; monitor for faint yellowing).

-

Termination & Development: Add 50 µL of Fast Garnet GBC Solution to each well.

-

Reaction: Allow color to develop for 5–10 minutes at room temperature. A red/pink color indicates positive hydrolysis.

-

Measurement: Read absorbance at 525 nm .

Data Analysis

Quantitative Calculation

Calculate the specific activity (

- : Absorbance of sample.

- : Absorbance of substrate blank.

- : Total reaction volume (0.15 mL after developer).

-

: Extinction coefficient of the

- : Path length (approx. 0.5 cm for 150 µL in 96-well).

- : Volume of enzyme lysate added (0.05 mL).

- : Incubation time (min).

Normalize the result to total protein concentration (determined by Bradford or BCA assay) to get Specific Activity (nmol/min/mg protein).

Workflow Visualization

Caption: Step-by-step workflow for the semi-quantitative analysis of bacterial aminopeptidase activity.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| High Background (Blank) | Spontaneous hydrolysis or oxidized substrate. | Prepare substrate fresh. Ensure DTT is present. Store stock in darkness. |

| No Activity in Sample | Enzyme instability or wrong pH. | Add protease inhibitors (PMSF) during lysis (avoid EDTA if enzyme is a metalloprotease). Check pH optimum. |

| Precipitation | Azo dye insolubility. | Ensure the Developer solution contains 10% Tween-20 or Triton X-100 to solubilize the dye. |

| Variable Results | Substrate dimerization (Cystine formation). | Cys- |

References

-

Goldstein, T. P., et al. (1962).[5] Synthesis of Chromogenic Substrates for the Assay of Aminopeptidase Activity. Journal of Medicinal and Pharmaceutical Chemistry. Link

-

Westley, J. W., et al. (1967). Aminopeptidase Profiles of Various Bacteria. Applied Microbiology. Link

-

Chapman, L., et al. (1974).[6] Comparison of L-cystine-di-beta-naphthylamide and S-benzyl-L-cysteine-4-p-nitroanilide as substrates for the assay of serum cystine aminopeptidase.[6] Clinica Chimica Acta. Link

-

González, T., & Robert-Baudouy, J. (1996). Bacterial aminopeptidases: Properties and functions. FEMS Microbiology Reviews. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Dog LNPEP ELISA Kit [ABIN1055567] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Aminopeptidase Profiles of Various Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of L-cystine-di-beta-naphthylamide and S-benzyl-L-cysteine-4-p-nitroanilide as substrates for the assay of serum cystine aminopeptidase in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

High-throughput screening of aminopeptidase inhibitors with Cys-beta-NA

Application Note: High-Throughput Screening of Aminopeptidase Inhibitors using L-Cysteine -Naphthylamide

Abstract & Scope

Aminopeptidases (APs) are critical zinc-metalloproteases involved in antigen presentation, viral entry, and parasite homeostasis (e.g., Plasmodium falciparum M1-AP). While modern screens often utilize fluorogenic coumarin (AMC) derivatives, L-Cysteine

This guide details a robust High-Throughput Screening (HTS) protocol for AP inhibitors using Cys-

Critical Safety Warning

⚠ DANGER: CARCINOGEN HAZARD The reaction product,

-naphthylamine , is a potent bladder carcinogen.

Engineering Controls: All powder handling must occur in a certified chemical fume hood.

Automation: Use liquid handling robots for dispensing to minimize operator exposure.

Waste Disposal: All assay plates and liquid waste must be segregated and incinerated as hazardous cytotoxic waste. Do not pour down the sink.

Assay Principle

The assay relies on the enzymatic hydrolysis of the amide bond in L-Cysteine

-

Enzymatic Cleavage: The aminopeptidase cleaves the N-terminal cysteine, liberating free

-naphthylamine ( -

Detection Mode A (Fluorescence): Free

-NA is fluorescent (Ex 340 nm / Em 410 nm).[1] This allows for real-time kinetic monitoring. -

Detection Mode B (Colorimetric Confirmation): For compounds that fluoresce in the UV/Blue region (a common HTS artifact), the reaction is stopped and coupled with a diazonium salt (Fast Garnet GBC). This forms a red azo dye (Absorbance 525 nm), shifting the readout to the visible spectrum and bypassing UV interference.

Reaction Mechanism Diagram

Figure 1: Dual-detection pathway. The enzymatic cleavage releases

Materials & Reagent Preparation

Buffer Systems

Aminopeptidases are often Zinc-dependent. Phosphate buffers can chelate Zinc; therefore, HEPES or Tris is preferred.

| Component | Concentration | Function |

| Assay Buffer | 50 mM HEPES, pH 7.2 | Main physiological buffer. |

| NaCl | 100 mM | Ionic strength maintenance. |

| ZnCl | 10 | Essential cofactor (omit if enzyme is pre-loaded). |

| DTT | 1 mM | Maintains Cysteine in reduced state (prevents dimerization). |

| Brij-35 | 0.01% (v/v) | Prevents enzyme adsorption to plastic; reduces aggregation. |

Substrate Preparation (Cys-

-NA)

-

Stock Solution: Dissolve L-Cysteine

-naphthylamide to 20 mM in 100% DMSO. Store at -20°C. -